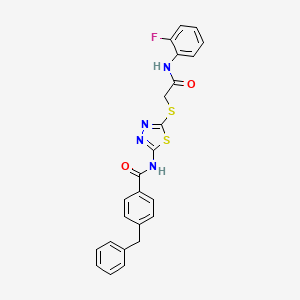

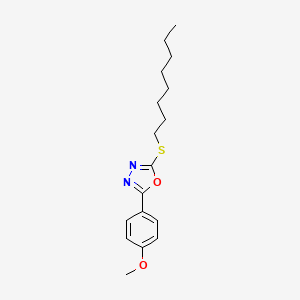

4-benzyl-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-benzyl-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide" is a structurally complex molecule that may have potential biological applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that could help infer the properties and applications of the compound .

Synthesis Analysis

The synthesis of related fluorinated benzothiazoles has been achieved through modifications to the Jacobsen cyclization of precursor thiobenzanilides . This process has allowed for the creation of pure samples of target compounds, which suggests that a similar synthetic approach might be applicable to the synthesis of the compound , given its structural similarities.

Molecular Structure Analysis

The molecular structure of closely related benzamides has been characterized, revealing that the fused six-membered ring can adopt a half-chair conformation and may exhibit conformational disorder . This information could be relevant to the molecular structure analysis of "this compound," as the presence of similar structural motifs could result in comparable conformational properties.

Chemical Reactions Analysis

The fluorinated benzothiazoles mentioned in the first paper have shown potent cytotoxicity in vitro against certain human breast cell lines, which indicates that they participate in biological chemical reactions that could be leveraged for therapeutic purposes . This suggests that the compound may also engage in chemical reactions that could be biologically significant, potentially in an antitumor context.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly discussed in the provided papers. However, the synthesis and characterization of similar compounds, such as the benzamide derivatives, have shown potential biological applications, including the inhibition of various enzymes . This implies that "this compound" may also possess unique physical and chemical properties that could be explored for medicinal chemistry applications.

Scientific Research Applications

Antimicrobial Applications

Compounds with thiadiazole and benzamide groups have been synthesized and evaluated for their antimicrobial potential. For instance, molecules containing thiadiazole moieties have shown promising antimicrobial activity against various microorganisms. This is evident from the work by Başoğlu et al. (2013), where hybrid molecules containing thiadiazole were investigated for their antimicrobial properties, demonstrating significant activity against test microorganisms (Başoğlu et al., 2013).

Anticancer Applications

The anticancer potential of compounds featuring benzamide and thiadiazole scaffolds has been a subject of interest. Tiwari et al. (2017) synthesized a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives and evaluated them for their anticancer activity against several human cancer cell lines. Notably, some synthesized compounds exhibited promising anticancer activity, underscoring the therapeutic potential of such molecular frameworks (Tiwari et al., 2017).

Other Biological Activities

The broad spectrum of biological activities associated with fluorophenyl and thiadiazole compounds extends beyond antimicrobial and anticancer properties. For example, the study of compounds with thiadiazole structures has revealed significant nematocidal activity, offering potential leads for the development of new nematicides (Liu et al., 2022).

Mechanism of Action

Target of Action

The primary target of this compound is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is largely restricted to mast cells, which are innate immune cells that primarily reside at sites exposed to the external environment .

Mode of Action

The compound acts as a modulator of the MRGPRX2 receptor . By modulating MRGPRX2, pseudo-allergic reactions, itch, pain, inflammatory or autoimmune disorders can be eased .

Biochemical Pathways

It is known that mrgprx2 and its ortholog receptors mediate disorders including pseudo-allergic drug reactions, chronic itch (eg, pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .

Pharmacokinetics

The compound’s ability to modulate mrgprx2 suggests it may have good bioavailability and efficacy .

Result of Action

The molecular and cellular effects of the compound’s action include the modulation of mast cell responses, which can alleviate symptoms of pseudo-allergic reactions, itch, pain, and inflammatory or autoimmune disorders .

Action Environment

Given that mast cells primarily reside at sites exposed to the external environment, it is likely that environmental factors could influence the compound’s action .

properties

IUPAC Name |

4-benzyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN4O2S2/c25-19-8-4-5-9-20(19)26-21(30)15-32-24-29-28-23(33-24)27-22(31)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,30)(H,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUMGKHWQXFLOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B2539896.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2539900.png)

![Ethyl 4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2539901.png)

![3-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2539905.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2539908.png)

![[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2539912.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2539915.png)